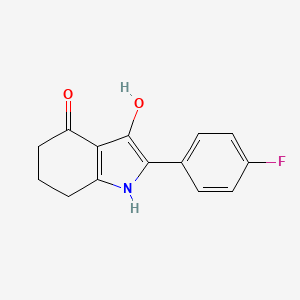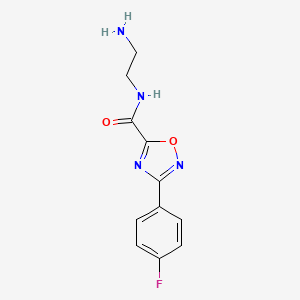![molecular formula C20H23NO5S B4334596 ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate](/img/structure/B4334596.png)
ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate
Vue d'ensemble
Description
Ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Etherification: The sulfonylated indole is reacted with 4,5-dimethylphenol in the presence of a suitable base to form the phenoxy derivative.
Esterification: Finally, the phenoxy derivative is esterified with ethyl bromoacetate in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its indole moiety, which is known for its biological activity.
Biological Studies: It is used in studies to investigate the biological activities of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound is used as a probe to study molecular interactions and pathways involving indole derivatives.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The sulfonyl group can also interact with biological molecules, enhancing the compound’s overall activity . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-25-20(22)13-26-18-11-14(2)15(3)12-19(18)27(23,24)21-10-9-16-7-5-6-8-17(16)21/h5-8,11-12H,4,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMXMPQFVJJKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334517.png)
![N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334519.png)
![N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide](/img/structure/B4334523.png)

![4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4334541.png)
![3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE](/img/structure/B4334546.png)

![N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4334573.png)
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-NITROPHENOXY]ETHYL}ACETAMIDE](/img/structure/B4334582.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide)](/img/structure/B4334587.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4334590.png)
![ethyl [4,5-dimethyl-2-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B4334597.png)
![2-(2-methoxyphenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4334603.png)
![4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide](/img/structure/B4334608.png)
